LEB-03-145

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H55N11O6 |

|---|---|

Molecular Weight |

846.0 g/mol |

IUPAC Name |

N-[5-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)-2-pyridinyl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]pentyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide |

InChI |

InChI=1S/C45H55N11O6/c1-5-22-55-43(60)35-30-47-44(50-42(35)56(55)37-12-10-11-36(49-37)45(3,4)61)48-32-13-15-33(16-14-32)52-26-24-51(25-27-52)23-9-7-8-21-46-38(57)19-17-34-18-20-41(62-34)54-29-28-53(31-40(54)59)39(58)6-2/h5-6,10-16,18,20,30,61H,1-2,7-9,17,19,21-29,31H2,3-4H3,(H,46,57)(H,47,48,50) |

InChI Key |

XLHADJZHJGTTFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCCCNC(=O)CCC6=CC=C(O6)N7CCN(CC7=O)C(=O)C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to LEB-03-145: A Novel WEE1 Deubiquitinase-Targeting Chimera

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEB-03-145 is a novel synthetic bifunctional molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By linking the WEE1 inhibitor Adavosertib (AZD1775) to a recruiter for the deubiquitinase OTUB1, this compound hijacks the cellular deubiquitination machinery to counteract the degradation of WEE1. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended for researchers and professionals in the field of drug discovery and development.

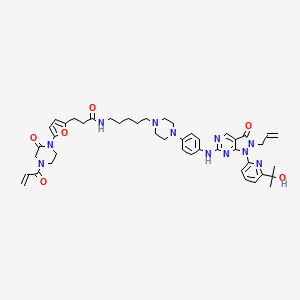

Chemical Structure and Properties

This compound is a heterobifunctional molecule comprised of three key components:

-

A WEE1-targeting ligand: Adavosertib (AZD1775), a potent and selective inhibitor of the WEE1 kinase.

-

An OTUB1-recruiting ligand: EN523, a covalent ligand that targets a non-catalytic allosteric cysteine (C23) on the deubiquitinase OTUB1.[1]

-

A linker: A C5 alkyl chain that connects the WEE1 ligand to the OTUB1 recruiter.[1]

The precise molecular formula and weight for this compound are not publicly available in the reviewed literature. However, based on its constituent parts, a calculated approximation can be made. For reference, a related compound, LEB-03-146, which utilizes a PEG2 linker, has a reported molecular weight of 892.01 g/mol and a molecular formula of C46H57N11O8.

Table 1: Physicochemical Properties of this compound and its Constituent Moieties

| Property | This compound | Adavosertib (AZD1775) | EN523 |

| Molecular Formula | Not available | C27H32N8O2 | C12H14N2O3 |

| Molecular Weight ( g/mol ) | Not available | 500.6 | 234.26 |

| Solubility | Not available | DMSO: ≥ 100 mg/mL (199.76 mM) | DMSO: ≥ 50 mg/mL (213.44 mM) |

| CAS Number | 2858812-90-3[1] | 955365-80-7 | 2094893-05-5 |

| SMILES | Not available | C=CCN1C(=O)C2=C(N=C(N=C2N1C3=CC=NC(=C3)C(C)(C)O)NC4=CC=C(C=C4)N5CCN(CC5)C)N | C=CC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |

Mechanism of Action: Targeted Protein Stabilization

This compound operates through an innovative mechanism known as targeted protein stabilization. Unlike traditional inhibitors that block the function of a target protein, DUBTACs are designed to increase the cellular abundance of a target protein by preventing its degradation.

The process is initiated by the simultaneous binding of this compound to both WEE1 kinase and the deubiquitinase OTUB1. This forms a ternary complex, bringing the deubiquitinase in close proximity to WEE1. OTUB1 then removes ubiquitin chains from WEE1, which would otherwise mark it for proteasomal degradation. The resulting stabilization of WEE1 protein levels can have significant implications in cellular processes where WEE1 is a key regulator.

Caption: Mechanism of action of this compound as a WEE1 DUBTAC.

WEE1 Signaling Pathway

WEE1 is a nuclear kinase that plays a pivotal role in the G2/M cell cycle checkpoint. Its primary function is to prevent premature entry into mitosis by inhibiting Cyclin-Dependent Kinase 1 (CDK1). WEE1 phosphorylates CDK1 at the Tyr15 residue, which inactivates the CDK1/Cyclin B complex. By stabilizing WEE1, this compound enhances this inhibitory function, leading to cell cycle arrest at the G2 phase.

Caption: The role of WEE1 in the G2/M cell cycle checkpoint.

Experimental Protocols

The characterization of this compound involves several key experimental techniques to assess its physicochemical properties, mechanism of action, and cellular effects.

Western Blotting for WEE1 Stabilization

This protocol is used to quantify the levels of WEE1 protein in cells following treatment with this compound.

Workflow:

Caption: A typical workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEP3B hepatoma cells) and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for WEE1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in WEE1 protein levels.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 72 hours).

-

Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent.

-

Incubation: Incubate the plates to allow for the conversion of the reagent by metabolically active cells.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Pharmacological Properties

The primary pharmacological effect of this compound is the stabilization of WEE1 protein. In studies with related compounds, significant WEE1 stabilization has been observed in HEP3B hepatoma cancer cells.[2] Quantitative dose-response data for WEE1 stabilization by this compound is not yet widely published. The WEE1-targeting component, Adavosertib, is a potent inhibitor with a reported IC50 of 5.2 nM in a cell-free assay.

Table 2: Pharmacological Data

| Parameter | This compound | Adavosertib (AZD1775) |

| Target | WEE1 (stabilization) | WEE1 (inhibition) |

| Cellular Effect | Increased WEE1 protein levels | G2/M cell cycle arrest |

| IC50 (WEE1 inhibition) | Not Applicable | 5.2 nM (cell-free) |

| Effective Concentration for Stabilization | Not publicly available | Not Applicable |

Conclusion

This compound represents a promising new modality in targeted cancer therapy. By leveraging the DUBTAC platform, it offers a novel approach to modulating the activity of key cellular regulators like WEE1. This technical guide provides a foundational understanding of its chemical nature, mechanism of action, and the experimental approaches used for its characterization. Further research is needed to fully elucidate its therapeutic potential and to establish detailed pharmacokinetic and pharmacodynamic profiles. The information presented herein is intended to support the ongoing research and development efforts in this exciting field.

References

An In-depth Technical Guide to the Synthesis and Purification of LEB-03-145

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-145 is a pioneering Deubiquitinase-Targeting Chimera (DUBTAC) designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. As a heterobifunctional molecule, this compound operates by recruiting the deubiquitinase OTUB1 to WEE1, thereby preventing its proteasomal degradation. This innovative approach offers a novel therapeutic strategy for diseases where the aberrant degradation of specific proteins, such as tumor suppressors, plays a pathogenic role.

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on the seminal work by Henning NJ, et al., published in Nature Chemical Biology in 2022. The synthesis involves the preparation of three key building blocks: the WEE1 inhibitor Adavosertib (AZD1775), the OTUB1 recruiter EN523, and a C5 alkyl linker, followed by their sequential coupling.

Mechanism of Action: Targeted Protein Stabilization

This compound exemplifies the DUBTAC platform's potential. By linking a WEE1-targeting ligand (Adavosertib) to an OTUB1-recruiting moiety (EN523), the chimera induces proximity between the deubiquitinase and its non-native substrate, WEE1. This proximity facilitates the removal of ubiquitin chains from WEE1, rescuing it from proteasomal degradation and leading to its stabilization and accumulation within the cell.

Caption: Mechanism of action of this compound.

Synthesis of this compound: A Modular Approach

The synthesis of this compound is a multi-step process that involves the individual synthesis of its three core components, followed by a final coupling reaction.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from the supplementary information of Henning NJ, et al., Nat Chem Biol. 2022 Apr;18(4):412-421.

Synthesis of Adavosertib (AZD1775) Precursor (AZD1775 HMS)

A key intermediate in the synthesis of Adavosertib is the hydroxymethylsulfanyl (HMS) derivative.

Reaction Scheme:

Pyrimidine + Bromopyridine --(Cu(I)I, CyDMEDA, KOAc)--> AZD1775 HMS

Materials and Reagents:

| Reagent | Molar Equivalence |

| Pyrimidine (Pyr) | 1.0 |

| Bromopyridine (PyBr) | 1.1 |

| Potassium Acetate (KOAc) | 2.0 |

| Copper(I) Iodide (Cu(I)I) | 0.1 |

| (±)-trans-N,N'-Dimethylcyclohexane-1,2-diamine (CyDMEDA) | 0.2 |

| Acetonitrile (MeCN) | Solvent |

Procedure:

-

To a nitrogen-purged reaction vessel, add Pyrimidine, Bromopyridine, Potassium Acetate, Copper(I) Iodide, and (±)-trans-N,N'-Dimethylcyclohexane-1,2-diamine.

-

Add degassed Acetonitrile under inert conditions.

-

Heat the reaction mixture to the desired temperature (e.g., 338-355 K) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by flash column chromatography on silica gel to yield the AZD1775 HMS intermediate.

Synthesis of EN523 (OTUB1 Recruiter)

The detailed multi-step synthesis of EN523 is outlined in the supplementary materials of the primary reference. It involves the construction of the core scaffold followed by functionalization. For the purpose of this guide, we will focus on the final steps for its incorporation into the DUBTAC.

Synthesis of the C5 Alkyl Linker

The C5 alkyl linker is synthesized with appropriate functional groups at each end to allow for sequential coupling with Adavosertib and EN523. A representative synthesis involves the use of a diol and a dihaloalkane.

Procedure:

-

Mono-O-alkylation of a suitable diol with a non-symmetric dihaloalkane.

-

Capping of the resulting alcohol with a bromide.

-

Installation of a protected amine using the Gabriel synthesis.

-

Protecting group manipulation to yield an orthogonally protected linker, ready for coupling.

Final Assembly of this compound

The final assembly involves a two-step coupling process.

General Procedure C (Amide Coupling):

-

To a solution of the amine-functionalized linker-Adavosertib conjugate in DMF, add the carboxylic acid-functionalized EN523, DIPEA, and HATU.

-

Stir the reaction mixture at room temperature until completion.

-

Add water to the reaction mixture and extract with an organic solvent (e.g., 4:1 CHCl3:IPA).

-

Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Purification of this compound

Purification of the final compound and intermediates is critical to ensure high purity for biological assays.

Purification Workflow

Caption: General purification workflow for this compound.

Detailed Purification Protocol:

-

The crude residue from the final coupling reaction is purified by flash column chromatography using a Biotage Isolera system or equivalent.

-

Normal-phase silica flash columns of appropriate size (e.g., 5 g, 10 g, 25 g, or 40 g) are used.

-

A suitable solvent gradient is employed to elute the product. The specific gradient will depend on the polarity of the compound and should be optimized based on TLC analysis.

-

Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

-

The pure fractions are combined and the solvent is removed under reduced pressure to yield the final compound, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data that would be obtained during the synthesis of this compound. The exact values will vary depending on the specific reaction scale and conditions.

| Step | Compound | Starting Material (mass/moles) | Reagents (equivalents) | Yield (%) | Purity (%) |

| 1 | AZD1775 HMS | Pyrimidine (1.0 eq) | PyBr (1.1), KOAc (2.0), Cu(I)I (0.1), CyDMEDA (0.2) | 60-75 | >95 |

| 2 | Functionalized C5 Linker | Diol (1.0 eq) | Dihaloalkane (1.1) | 50-65 | >98 |

| 3 | This compound | Amine-Linker-AZD (1.0 eq) | Acid-EN523 (1.2), DIPEA (3.0), HATU (1.2) | 40-55 | >99 (post-purification) |

Conclusion

The synthesis and purification of this compound represent a significant advancement in the field of targeted protein stabilization. The modular synthetic approach allows for the creation of various DUBTACs by modifying the target ligand, linker, or deubiquitinase recruiter. The detailed protocols provided in this guide, derived from the foundational work of Henning and colleagues, offer a roadmap for researchers to synthesize and further investigate this promising class of molecules. Careful execution of the synthetic steps and rigorous purification are paramount to obtaining high-quality material for biological evaluation and advancing our understanding of targeted protein stabilization as a therapeutic modality.

In-Depth Technical Guide: C.I. Reactive Yellow 145

An Examination of Its Chemical Properties, Environmental Fate, and Toxicological Profile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "LEB-03-145" did not yield a specific chemical entity. This guide focuses on the well-documented compound C.I. Reactive Yellow 145 , which shares the numerical designator.

Chemical Identification

C.I. Reactive Yellow 145 is a monoazo reactive dye, characterized by the presence of a vinyl sulfone reactive group. This group allows the dye to form covalent bonds with the hydroxyl groups of cellulosic fibers, leading to its widespread use in the textile industry.

| Identifier | Value |

| Primary CAS Number | 93050-80-7[1][2][3][4] |

| Related CAS Number | 80157-00-2[5] |

| IUPAC Name | tetrasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate[3] |

| Synonyms | C.I. Reactive Yellow 145, Reactive Yellow 3RS, Reactive Yellow M3RE, Yellow F3R[1][2][3] |

| Molecular Formula | C₂₈H₂₀ClN₉Na₄O₁₆S₅[1][2] |

| Molecular Weight | 1026.25 g/mol [1] |

Experimental Protocols

The persistence of Reactive Yellow 145 in textile effluents has led to extensive research into its removal from wastewater. The following sections detail common experimental methodologies.

Biodegradation by Bacterial Consortium

This protocol outlines the methodology for assessing the biodegradation of Reactive Yellow 145 using a bacterial consortium of Enterobacter asburiae and Enterobacter cloacae.[5]

Methodology:

-

Bacterial Culture Preparation: A bacterial consortium is prepared by mixing equal ratios (1:1) of E. asburiae and E. cloacae.

-

Decolorization Assay:

-

Prepare a nutrient broth medium containing a specific concentration of Reactive Yellow 145 (e.g., 500 mg/L).

-

Inoculate the medium with a 10% (v/v) concentration of the bacterial consortium.

-

Incubate the culture under static conditions at a controlled temperature (e.g., 35°C) and pH (e.g., 7.0).

-

Monitor the decolorization over a time course (e.g., 12 hours) by measuring the absorbance of the supernatant at the dye's maximum wavelength.

-

-

Metabolite Analysis:

-

After decolorization, centrifuge the culture to separate the bacterial biomass.

-

Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products.

-

-

Toxicity Assessment:

-

Phytotoxicity: Assess the toxicity of the crude and biodegraded dye solutions by studying their effects on seed germination and seedling growth of selected plant species (e.g., Cicer arietinum and Vigna radiata).

-

Genotoxicity: Evaluate the genotoxic potential of the dye and its metabolites using the Allium cepa root tip assay, monitoring the mitotic index and chromosomal aberrations.

-

Photocatalytic Degradation using TiO₂

This protocol describes the photocatalytic degradation of Reactive Yellow 145 using titanium dioxide (TiO₂) as a photocatalyst.

Methodology:

-

Photocatalyst Preparation: Disperse a known amount of TiO₂ in an aqueous solution of Reactive Yellow 145.

-

Photoreactor Setup: Place the solution in a photoreactor equipped with a UV light source.

-

Degradation Experiment:

-

Stir the solution in the dark for a set period to establish adsorption-desorption equilibrium.

-

Irradiate the solution with UV light while maintaining constant stirring.

-

Collect aliquots at regular intervals and centrifuge to remove the photocatalyst.

-

Measure the concentration of Reactive Yellow 145 in the supernatant using a UV-Vis spectrophotometer at its characteristic wavelength.

-

-

Parameter Optimization: Investigate the effect of various parameters on degradation efficiency, including:

-

Initial dye concentration

-

Photocatalyst dosage

-

pH of the solution

-

Presence of oxidizing agents (e.g., H₂O₂)

-

Quantitative Data

The following tables summarize key quantitative data from studies on the removal and toxicity of Reactive Yellow 145.

Table 1: Optimal Conditions for Biodegradation

| Parameter | Optimal Value | Decolorization Efficiency | Reference |

| Dye Concentration | 500 mg/L | 98.78% | [5] |

| Temperature | 35°C | 98.78% | [5] |

| pH | 7.0 | 98.78% | [5] |

| Incubation Time | 12 hours | 98.78% | [5] |

Table 2: Toxicological Data

| Test | Endpoint | Result | Reference |

| Acute Oral Toxicity (Rat) | LD50 | > 2,000 mg/kg | [1] |

| Skin Irritation (Rabbit) | - | Non-irritant | [1] |

| Eye Irritation (Rabbit) | - | Non-irritant | [1] |

| Sensitization (Guinea Pig) | - | Did not show a sensitizing effect | [1] |

| Fish Toxicity (Leuciscus idus) | LC50 (48h) | > 100 mg/L | [1] |

| Bacterial Toxicity | EC50 | > 1,000 mg/L | [1] |

Visualizations

Biodegradation Pathway

The following diagram illustrates the proposed biodegradation pathway of Reactive Yellow 145 by a bacterial consortium, leading to the formation of smaller, less toxic metabolites.

Caption: Proposed biodegradation pathway of C.I. Reactive Yellow 145.

Experimental Workflow for Photocatalytic Degradation

This diagram outlines a typical experimental workflow for studying the photocatalytic degradation of Reactive Yellow 145.

Caption: Workflow for photocatalytic degradation of Reactive Yellow 145.

Toxicological Profile and Relevance to Drug Development

The available toxicological data for Reactive Yellow 145 indicates low acute toxicity.[1] However, as an azo dye, there is a potential for the formation of aromatic amines through reductive cleavage of the azo bond. Some aromatic amines are known to be carcinogenic.

A key study on the biodegradation of Reactive Yellow 145 identified several metabolites and assessed their toxicity.[5] The results showed that the biodegraded products exhibited reduced phytotoxicity and genotoxicity compared to the parent dye.[5] This suggests that biological treatment processes can effectively detoxify wastewater containing this dye.

For drug development professionals, it is important to note that there is currently no evidence in the public domain to suggest that Reactive Yellow 145 or its metabolites have any therapeutic applications or interact with specific biological signaling pathways in a manner relevant to drug design. The research focus has been exclusively on its industrial applications and environmental impact. The identified metabolites, such as fatty acid esters and nitrogen-containing heterocyclic compounds, are common biochemicals and may not hold significant promise as lead compounds without further extensive investigation.[5] The primary relevance of this compound to the pharmaceutical industry would be in the context of environmental safety and the responsible disposal of any materials dyed with this substance.

References

- 1. spaceint.com [spaceint.com]

- 2. dyespigments.net [dyespigments.net]

- 3. echemi.com [echemi.com]

- 4. C.I.Reactive Yellow 145 | 80157-00-2 | FR41455 | Biosynth [biosynth.com]

- 5. Biodegradation of Reactive Yellow-145 azo dye using bacterial consortium: A deterministic analysis based on degradable Metabolite, phytotoxicity and genotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]

LEB-03-145: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for LEB-03-145, a WEE1 deubiquitinase-targeting chimera (DUBTAC). The information presented is intended to support researchers and drug development professionals in the handling, formulation, and experimental design involving this compound.

Core Compound Information

This compound is a novel research compound designed for targeted protein stabilization. It functions as a WEE1 DUBTAC, linking the WEE1 inhibitor AZD1775 (Adavosertib) to the OTUB1 recruiter EN523 via a C5 alkyl linker.[1] This mechanism of action is intended to induce the stabilization of the WEE1 protein.

Solubility Data

Currently, publicly available quantitative solubility data for this compound in various solvents is limited. Commercial suppliers recommend referring to the Certificate of Analysis for specific lot-dependent information.

For a related compound, LEB-03-146, which also functions as a WEE1 DUBTAC but with a different linker (PEG2), some general solubility information is available, which may serve as a preliminary reference.

Table 1: Solubility and Preparation of LEB-03-146 Stock Solutions

| Solvent | Concentration | Notes |

| DMSO | ≥ 34.8 mg/mL (≥ 30 mM) | "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known. |

It is crucial to note that the solubility of this compound may differ from that of LEB-03-146 due to structural differences in their linkers.

Stability and Storage

Proper storage and handling are critical to maintaining the integrity of this compound.

Table 2: Recommended Storage Conditions for this compound and a Related Compound

| Compound | Form | Recommended Storage | Duration |

| This compound | Solid | Room temperature (in continental US) | Varies; refer to Certificate of Analysis |

| LEB-03-146 | Stock Solution | -20°C | 1 month |

| -80°C | 6 months |

It is strongly advised to use stock solutions of related compounds within the specified timeframes to ensure experimental reproducibility.[2] For this compound, adherence to the storage conditions provided on the Certificate of Analysis is paramount.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature. Researchers should consult the supplementary information of the referenced publication for step-by-step procedures.

General Workflow for Assessing DUBTAC-mediated Protein Stabilization:

The following diagram illustrates a typical workflow to investigate the effect of a DUBTAC like this compound on target protein stability.

Signaling Pathway

This compound is designed to modulate the ubiquitin-proteasome system to achieve targeted protein stabilization. The diagram below outlines the intended mechanism of action.

This guide summarizes the currently available data on this compound. For detailed experimental procedures and further data, researchers are encouraged to consult the primary scientific literature.

References

In-Depth Technical Guide: LEB-03-145 Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target identification and validation of LEB-03-145, a novel deubiquitinase-targeting chimera (DUBTAC). The information presented is collated from the primary scientific literature to support further research and development in the field of targeted protein stabilization.

Introduction to this compound

This compound is a chemical probe designed to induce the stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. It is classified as a WEE1 DUBTAC, a heterobifunctional molecule that recruits a deubiquitinase to a specific protein target, thereby preventing its proteasomal degradation.

Structurally, this compound is composed of three key components:

-

A WEE1 Ligand: The molecule utilizes AZD1775 (Adavosertib), a known and potent inhibitor of WEE1 kinase.

-

A Deubiquitinase Recruiter: It incorporates EN523, a covalent ligand that engages the deubiquitinase OTUB1.

-

A Linker: A C5 alkyl linker connects the WEE1 ligand and the OTUB1 recruiter, optimizing the formation of a ternary complex between WEE1, OTUB1, and this compound.

The primary research describing this compound and the DUBTAC platform was published by Henning NJ, et al. in Nature Chemical Biology in 2022, titled "Deubiquitinase-targeting chimeras for targeted protein stabilization."

Target Identification and Mechanism of Action

The designated target of this compound is the WEE1 G2 checkpoint kinase . The mechanism of action is not based on the inhibition of WEE1's kinase activity, but rather on its stabilization at the protein level.

The validation of this mechanism was demonstrated through a series of experiments that showed this compound and its analogs could increase the intracellular levels of WEE1 protein. This targeted protein stabilization is achieved by hijacking the cellular deubiquitination machinery. The EN523 component of this compound binds to the deubiquitinase OTUB1, and the AZD1775 moiety binds to WEE1. This induced proximity facilitates the removal of ubiquitin chains from WEE1 by OTUB1, sparing it from degradation by the proteasome and leading to its accumulation in the cell.

Signaling Pathway and Experimental Workflow

The development and validation of this compound involved a logical experimental workflow designed to test the hypothesis of targeted protein stabilization.

DUBTAC Conceptual Workflow

The core concept of the DUBTAC platform is to link a target-binding ligand to a DUB-recruiting ligand. This workflow illustrates the progression from conceptualization to experimental validation.

In Vitro and In Vivo Preliminary Screening of LEB-03-145: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-145 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for targeted protein stabilization by inducing proximity between a specific protein of interest and a deubiquitinase (DUB) enzyme. Structurally, this compound consists of the WEE1 kinase inhibitor AZD1775 (Adavosertib) linked to the OTUB1 deubiquitinase recruiter EN523 via a C5 alkyl linker.[1] The primary mechanism of action involves the recruitment of OTUB1 to the WEE1 kinase, leading to its deubiquitination and subsequent stabilization, thereby preventing its proteasomal degradation. This technical guide provides a summary of the preliminary in vitro screening data for this compound and the associated experimental methodologies, based on the foundational study by Henning NJ, et al. in Nature Chemical Biology (2022).

Core Concept: DUBTAC-Mediated Protein Stabilization

The DUBTAC platform represents an emerging therapeutic modality aimed at increasing the abundance of proteins that are aberrantly ubiquitinated and degraded in certain disease states. Unlike proteolysis-targeting chimeras (PROTACs) which induce protein degradation, DUBTACs function to rescue target proteins.

Caption: Mechanism of this compound mediated WEE1 stabilization.

In Vitro Screening of this compound

The preliminary in vitro evaluation of this compound was conducted in the HEP3B hepatoma cancer cell line, where WEE1 is known to be regulated by ubiquitin-mediated proteasomal degradation.

WEE1 Protein Stabilization

The primary in vitro endpoint was the assessment of WEE1 protein level stabilization. The study by Henning et al. demonstrated that treatment of HEP3B cells with this compound led to a significant increase in WEE1 protein levels.

| Compound | Concentration (µM) | Treatment Time (hours) | Cell Line | Fold Change in WEE1 Protein Level (Relative to DMSO) |

| This compound | 1 | 24 | HEP3B | ~2.5 |

| LEB-03-144 (C3 linker) | 1 | 24 | HEP3B | ~2.0 |

| LEB-03-146 (PEG2 linker) | 1 | 24 | HEP3B | ~2.0 |

| AZD1775 | 1 | 24 | HEP3B | No significant change |

| EN523 | 1 | 24 | HEP3B | No significant change |

| Bortezomib (Proteasome Inhibitor) | 1 | 24 | HEP3B | Significant Increase |

Note: The fold changes are estimated from the western blot data presented in the source publication. For precise quantitative values, refer to the original study.

Experimental Protocols

Cell Culture

-

Cell Line: HEP3B (human hepatocellular carcinoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for WEE1 Stabilization

This protocol outlines the key steps for assessing the effect of this compound on WEE1 protein levels.

Caption: Standard workflow for Western Blot analysis of WEE1 stabilization.

-

Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Bicinchoninic acid (BCA) assay.

-

Electrophoresis: Proteins were separated on a 4-15% Mini-PROTEAN TGX Precast Protein Gel (or equivalent).

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-WEE1 antibody.

-

Mouse or rabbit anti-GAPDH antibody (as a loading control). Antibodies were diluted in the blocking buffer and incubated with the membrane overnight at 4°C.

-

-

Secondary Antibodies:

-

Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG. Antibodies were diluted in the blocking buffer and incubated with the membrane for 1 hour at room temperature.

-

-

Detection: Enhanced chemiluminescence (ECL) substrate was used for detection with a chemiluminescence imaging system.

-

Analysis: Band intensities were quantified using image analysis software (e.g., ImageJ). WEE1 band intensities were normalized to the corresponding GAPDH band intensities.

In Vivo Preliminary Screening

As of the foundational publication by Henning NJ, et al. (2022), in vivo screening data for this compound has not been reported. Further studies would be required to evaluate the pharmacokinetic properties, tolerability, and efficacy of this compound in relevant animal models.

Future Directions

The preliminary in vitro data for this compound demonstrates proof-of-concept for the DUBTAC-mediated stabilization of WEE1. The logical next steps in the preclinical evaluation of this molecule would involve:

Caption: Logical progression for the preclinical development of this compound.

Conclusion

This compound is a pioneering example of a WEE1-targeting DUBTAC that has shown promising in vitro activity in stabilizing WEE1 protein levels in a relevant cancer cell line. The provided methodologies offer a framework for the replication and further investigation of its biological activity. The absence of in vivo data highlights a critical next step in the evaluation of this compound as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers interested in the further development and characterization of this and other DUBTAC molecules.

References

The Emergence of LEB-03-145: A Technical Primer on a Novel DUBTAC for WEE1 Stabilization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the discovery and foundational development of LEB-03-145, a pioneering molecule in the field of targeted protein stabilization. This compound is a Deubiquitinase-Targeting Chimera (DUBTAC), a novel class of heterobifunctional molecules designed to protect specific proteins from proteasomal degradation. This guide will delve into the molecular architecture of this compound, the experimental rationale behind its creation, and the key findings from its preclinical evaluation.

Introduction to Targeted Protein Stabilization and DUBTACs

The landscape of therapeutic intervention is expanding beyond protein inhibition to include modalities that modulate protein homeostasis. One such emerging strategy is Targeted Protein Stabilization (TPS), which aims to increase the levels of proteins that are aberrantly degraded in certain disease states. This is conceptually the inverse of targeted protein degradation, which is famously achieved by Proteolysis-Targeting Chimeras (PROTACs).[1]

DUBTACs are a novel approach to achieving TPS.[1] These molecules are engineered to recruit a deubiquitinase (DUB) to a specific protein of interest. By removing ubiquitin chains from the target protein, DUBTACs can rescue it from degradation by the proteasome, thereby increasing its intracellular concentration and activity.[1]

This compound: A DUBTAC Targeting WEE1 Kinase

This compound was developed as a proof-of-concept DUBTAC to stabilize the WEE1 G2 checkpoint kinase, a tumor suppressor protein that is often downregulated in cancer cells through ubiquitin-mediated proteasomal degradation.[2] The stabilization of WEE1 can inhibit cell cycle progression, a potentially therapeutic mechanism.[2]

Molecular Architecture

This compound is a heterobifunctional molecule comprised of three key components:

-

A recruiter for the deubiquitinase OTUB1: The molecule utilizes EN523, a covalent ligand that specifically targets a non-catalytic allosteric cysteine (C23) on OTUB1, a DUB that cleaves K48-linked ubiquitin chains.[1]

-

A protein-targeting ligand for WEE1: To target the WEE1 kinase, this compound incorporates AZD1775, a known and potent inhibitor of WEE1.[2]

-

A linker: These two functional ends are joined by a C5 alkyl linker.[2] The choice of linker is critical for optimal ternary complex formation between the DUB, the DUBTAC, and the target protein.

The logical relationship of these components is illustrated in the diagram below.

Figure 1: Molecular components of this compound.

Mechanism of Action

The proposed mechanism of action for this compound is the formation of a ternary complex between OTUB1, this compound, and WEE1. This proximity-induced event allows OTUB1 to deubiquitinate WEE1, thereby preventing its recognition by the proteasome and subsequent degradation. The net effect is an increase in the intracellular concentration of WEE1.

The signaling pathway is depicted in the following diagram.

Figure 2: Proposed signaling pathway for this compound.

Discovery and Preclinical Evaluation

The discovery of this compound was part of a broader effort to validate the DUBTAC platform. The key steps in its development and evaluation are outlined below.

Discovery of the OTUB1 Recruiter: EN523

The journey to this compound began with the identification of a suitable recruiter for a deubiquitinase. A covalent ligand screen was performed using a cysteine-reactive library against recombinant OTUB1.[1] This screen, which utilized in-gel fluorescence-based activity-based protein profiling (ABPP), identified EN523 as a potent and specific covalent ligand for OTUB1.[1]

Synthesis of this compound

Following the discovery of EN523, a series of DUBTACs were synthesized to target WEE1. This compound was one of four synthesized WEE1-targeting DUBTACs, each with a different linker between EN523 and AZD1775.[2] The synthesis involved coupling intermediate chemical moieties according to established chemical procedures.[2][3][4]

| Compound | Linker |

| LEB-03-153 | No linker |

| LEB-03-144 | C3 alkyl |

| This compound | C5 alkyl |

| LEB-03-146 | PEG linker |

In Vitro Evaluation of WEE1 Stabilization

The efficacy of this compound and its analogues was assessed in HEP3B hepatoma cancer cells, a cell line in which WEE1 is known to be regulated by ubiquitin-mediated proteasomal degradation.[2] The experimental workflow for this evaluation is shown below.

Figure 3: Experimental workflow for assessing WEE1 stabilization.

Key Experimental Findings

The treatment of HEP3B cells with this compound and its analogues revealed the following key results:

-

Positive Control: Treatment with the proteasome inhibitor bortezomib resulted in a significant increase in WEE1 protein levels, confirming that WEE1 is indeed degraded by the proteasome in this cell line.[2]

-

Component Controls: Treatment with either EN523 or AZD1775 alone did not lead to an increase in WEE1 levels.[1]

-

DUBTAC Efficacy: The DUBTACs LEB-03-144 (C3 linker) and LEB-03-146 (PEG linker) demonstrated significant stabilization of WEE1, with protein levels comparable to those observed with bortezomib treatment.[1][2] The available literature does not provide specific quantitative data for this compound's performance relative to the other linkers in the final published results, but it was part of the series of molecules synthesized to test the DUBTAC concept for WEE1.[2]

Future Directions and Conclusion

This compound stands as a significant proof-of-concept molecule in the burgeoning field of targeted protein stabilization. Its development has demonstrated that the DUBTAC platform can be successfully employed to increase the intracellular levels of a specific protein of interest. While this compound itself is a preclinical research tool and not a clinical drug candidate, the principles established through its design and evaluation pave the way for the development of novel therapeutics for diseases driven by aberrant protein degradation.

Future research in this area will likely focus on:

-

Optimizing linker chemistry to enhance the efficiency of ternary complex formation.

-

Identifying and developing recruiters for other deubiquitinases.

-

Applying the DUBTAC platform to a wider range of therapeutic targets.

-

Conducting in vivo studies to assess the efficacy and safety of DUBTACs in animal models.

References

Methodological & Application

LEB-03-145 experimental protocol for cell culture

Application Note: LEB-03-145

A Selective STAT3 Inhibitor for In Vitro Cancer Cell Proliferation Studies

Introduction

This compound is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in the pathogenesis of various human cancers. Constitutive activation of the STAT3 signaling pathway is frequently observed in tumor cells, where it promotes cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. This compound is designed to abrogate STAT3-mediated gene transcription by preventing its phosphorylation and subsequent dimerization. This application note provides a detailed protocol for the in vitro characterization of this compound in human colorectal cancer cell lines.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (nM) of this compound |

| HCT116 | Colorectal Carcinoma | 85 |

| HT-29 | Colorectal Adenocarcinoma | 120 |

| A549 | Lung Carcinoma | 450 |

| MCF-7 | Breast Adenocarcinoma | > 1000 |

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing human colorectal cancer cell lines for use in experiments with this compound.

-

Cell Lines: HCT116 (ATCC® CCL-247™) and HT-29 (ATCC® HTB-38™).

-

Culture Medium: McCoy's 5A Medium Modified (for HCT116) or Dulbecco's Modified Eagle's Medium (for HT-29), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are passaged. The old medium is aspirated, and the cell monolayer is washed with Dulbecco's Phosphate-Buffered Saline (DPBS). Cells are detached using a 0.25% Trypsin-EDTA solution. The trypsin is neutralized with a complete growth medium, and the cells are centrifuged, resuspended in a fresh medium, and seeded into new flasks at a 1:4 to 1:8 ratio.

Cell Proliferation Assay (MTS Assay)

This protocol describes the determination of cell viability and proliferation in response to treatment with this compound.

-

Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then prepared in a complete culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Treatment: The medium from the 96-well plates is aspirated, and 100 µL of the medium containing various concentrations of this compound is added to the respective wells. A vehicle control (medium with 0.1% DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Following incubation, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) is added to each well.

-

Final Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The absorbance at 490 nm is then measured using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Visualizations

Caption: Hypothetical signaling pathway of STAT3 and the inhibitory action of this compound.

Preclinical Dosing Guidelines for LEB-03-145 in Animal Models: Currently Unavailable in Public Domain

Detailed application notes and protocols for the in vivo administration of LEB-03-145, a novel WEE1 deubiquitinase-targeting chimera (DUBTAC), are not currently available in published scientific literature. While the foundational research outlines its synthesis and in vitro activity, crucial in vivo data regarding dosage, administration routes, and tolerability in animal models has not yet been publicly disclosed.

This compound is a promising therapeutic candidate that functions by linking the WEE1 inhibitor, AZD1775 (Adavosertib), to a recruiter molecule for the deubiquitinase OTUB1. This mechanism is designed to stabilize the WEE1 protein, a key regulator of the cell cycle, and represents a novel approach in targeted cancer therapy.

Initial in vitro studies have demonstrated the potential of this compound. However, the transition from cell-based assays to whole-animal models is a critical step in drug development that establishes the pharmacokinetic and pharmacodynamic properties of a compound, as well as its safety profile. Without this information, providing specific, reliable protocols for its use in animal research is not feasible.

Researchers and drug development professionals seeking to investigate the in vivo efficacy of this compound will need to await the publication of preclinical studies that detail its use in animal models. Such studies would be expected to provide comprehensive data on:

-

Tolerability and Toxicity: Determination of the maximum tolerated dose (MTD) and any potential adverse effects in relevant animal species.

-

Pharmacokinetics: Analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound.

-

Pharmacodynamics: Measurement of target engagement and the downstream biological effects of WEE1 stabilization in vivo.

-

Efficacy Studies: Evaluation of the anti-tumor activity of this compound in various cancer models, such as patient-derived xenografts (PDXs).

Until such data becomes publicly available, any in vivo use of this compound would be considered exploratory and would require extensive, independent dose-finding and toxicology studies to be conducted by the investigating laboratory.

Understanding the Mechanism of this compound

To aid researchers in designing future preclinical studies, a conceptual understanding of the this compound signaling pathway and the general workflow for evaluating such a compound are presented below.

This compound Signaling Pathway

Caption: Conceptual diagram of the this compound mechanism of action.

General Experimental Workflow for In Vivo Evaluation

Application Notes and Protocols for LEB-03-145 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LEB-03-145 in Western blot analysis to study the stabilization of its target protein, WEE1 kinase.

Introduction to this compound

This compound is a deubiquitinase-targeting chimera (DUBTAC) designed to induce the stabilization of the WEE1 G2 checkpoint kinase. It is a heterobifunctional molecule that links the WEE1 inhibitor AZD1775 to a recruiter for the deubiquitinase OTUB1. By bringing OTUB1 into proximity with WEE1, this compound is designed to protect WEE1 from ubiquitin-mediated proteasomal degradation, leading to an increase in its cellular protein levels. This targeted protein stabilization offers a novel approach to investigate the physiological and pathological roles of WEE1.

Mechanism of Action

The primary function of this compound is to increase the abundance of WEE1 protein. This is achieved by hijacking the deubiquitinase OTUB1 and directing it to WEE1, thereby counteracting the normal ubiquitin-dependent degradation process. The stabilization of WEE1 can be effectively monitored and quantified using Western blot analysis, which allows for the visualization of changes in WEE1 protein levels following treatment with this compound.

Data Presentation

The following table summarizes key quantitative data for performing Western blot analysis of WEE1 stabilization by this compound.

| Parameter | Recommended Value/Range | Notes |

| Target Protein | WEE1 G2 Checkpoint Kinase | |

| This compound Concentration | 1 - 10 µM (start with 5 µM) | Optimal concentration should be determined empirically for each cell line. |

| Treatment Time | 12 - 24 hours (start with 18 hours) | Time-course experiments are recommended to determine the optimal treatment duration. |

| Positive Control | Bortezomib (100 nM for 6-8 hours) | A proteasome inhibitor that should also lead to WEE1 accumulation. |

| Negative/Comparative Control | AZD1775 (0.5 - 1 µM) | The WEE1 inhibitor component of this compound; should not cause WEE1 stabilization on its own. |

| Cell Line | HEP3B (human hepatoma) | This cell line has been shown to be responsive to this compound. |

| Primary Antibody | Anti-WEE1 (validated for Western Blot) | Multiple commercial sources are available. |

| Primary Antibody Dilution | As per manufacturer's recommendation | Typically in the range of 1:1000 to 1:5000. |

| Secondary Antibody | HRP-conjugated anti-host IgG | Dilution is typically 1:2000 to 1:10000. |

| Protein Loading Amount | 20 - 40 µg of total cell lysate per lane | |

| Expected Band Size for WEE1 | ~72-96 kDa | The apparent molecular weight can vary based on post-translational modifications. |

Experimental Protocols

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Plate HEP3B cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Treatment:

-

Prepare stock solutions of this compound, AZD1775, and Bortezomib in DMSO.

-

On the day of the experiment, dilute the compounds to the desired final concentrations in fresh cell culture medium.

-

Treat the cells with this compound (e.g., 5 µM), AZD1775 (e.g., 1 µM), and Bortezomib (e.g., 100 nM) for the recommended durations. Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

After the treatment period, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (total cell lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

-

Protocol 2: Western Blot Analysis

-

Sample Preparation:

-

To 20-40 µg of protein lysate, add an appropriate volume of Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load the prepared samples into the wells of an 8-10% SDS-polyacrylamide gel. Include a protein molecular weight marker.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by Ponceau S staining of the membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-WEE1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

-

Analysis:

-

Quantify the band intensities using image analysis software. Normalize the WEE1 band intensity to a loading control (e.g., β-actin or GAPDH).

-

Visualizations

Caption: Mechanism of this compound mediated WEE1 stabilization.

Caption: Experimental workflow for Western blot analysis.

Caption: Simplified WEE1 signaling pathway in cell cycle regulation.

Application Notes and Protocols: LEB-03-145 in High-Throughput Screening for Targeted Protein Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-145 is a novel heterobifunctional molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Aberrant degradation of WEE1 is implicated in certain cancers, making its stabilization a potential therapeutic strategy. This compound operates by recruiting the deubiquitinase OTUB1 to WEE1, thereby removing ubiquitin chains and rescuing it from proteasomal degradation. This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) to identify and characterize molecules that modulate WEE1 stability.

Molecular Composition and Mechanism of Action

This compound is composed of three key components:

-

A WEE1 Targeting Ligand: The potent and selective WEE1 kinase inhibitor Adavosertib (AZD1775).

-

An OTUB1 Recruiter: The covalent ligand EN523, which engages a non-catalytic cysteine residue on OTUB1.

-

A Linker: A C5 alkyl linker that optimally positions the two ligands to facilitate the formation of a ternary complex between WEE1 and OTUB1.

The mechanism of action involves the this compound-induced proximity of OTUB1 to ubiquitinated WEE1, leading to the deubiquitination and subsequent stabilization of WEE1.

Data Presentation

The following table summarizes the key quantitative data for the components of this compound and related compounds.

| Compound/Component | Target | Parameter | Value | Cell Line/System | Reference |

| Adavosertib (AZD1775) | WEE1 Kinase | IC50 | 5.2 nM | Cell-free assay | [1][2] |

| LEB-03-144 (C3 linker) | WEE1 | Stabilization | Significant | HEP3B | [3] |

| LEB-03-146 (PEG2 linker) | WEE1 | Stabilization | Significant | HEP3B | [4] |

Signaling Pathway

The diagram below illustrates the WEE1 signaling pathway and the mechanism of action of this compound.

Caption: WEE1 inhibits CDK1/Cyclin B to halt mitosis. This compound recruits OTUB1 to deubiquitinate and stabilize WEE1.

Experimental Protocols

Primary High-Throughput Screening: WEE1-Luciferase Stabilization Assay

This assay is designed to identify small molecules that stabilize WEE1 protein levels in a high-throughput format. It utilizes a fusion protein of a kinase-inactive mutant of WEE1 (to prevent toxicity from overexpression) and firefly luciferase (WEE1-Luc).

Materials:

-

HeLa cells (or other suitable cell line)

-

WEE1-Luciferase fusion protein expression vector

-

Transfection reagent

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

White, solid-bottom 384-well assay plates

-

This compound (as a positive control)

-

Compound library

-

Luciferase assay reagent

-

Luminometer plate reader

Protocol:

-

Cell Seeding: Seed HeLa cells in 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Transfection: Transfect the cells with the WEE1-Luciferase expression vector according to the manufacturer's protocol for the transfection reagent. Incubate for 24 hours.

-

Compound Addition:

-

Prepare a dose-response curve for this compound (e.g., from 1 nM to 10 µM) to serve as a positive control.

-

Add test compounds from the library at a final concentration of 10 µM.

-

Include DMSO-only wells as a negative control.

-

-

Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

-

Luciferase Assay:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add 25 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to ensure cell lysis and signal stabilization.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

-

Normalize the data to the DMSO controls.

-

Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

-

Identify hits as compounds that significantly increase the luciferase signal compared to the negative control.

Secondary Assay: Target Engagement with OTUB1

This protocol is to confirm that hit compounds from the primary screen act by recruiting OTUB1. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a suitable format.

Materials:

-

Recombinant His-tagged WEE1 protein

-

Recombinant GST-tagged OTUB1 protein

-

Hit compounds from the primary screen

-

This compound (as a positive control)

-

AlphaScreen GST Donor beads

-

AlphaScreen Nickel Chelate Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well ProxiPlates

Protocol:

-

Reagent Preparation: Prepare solutions of His-WEE1, GST-OTUB1, and the test compounds in assay buffer.

-

Compound and Protein Incubation:

-

To each well, add 5 µL of the test compound at various concentrations.

-

Add 5 µL of a mixture of His-WEE1 and GST-OTUB1.

-

Incubate for 1 hour at room temperature.

-

-

Bead Addition:

-

Add 5 µL of AlphaScreen GST Donor beads.

-

Incubate for 1 hour at room temperature in the dark.

-

Add 5 µL of AlphaScreen Nickel Chelate Acceptor beads.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition: Read the plates on an AlphaScreen-capable plate reader.

Data Analysis:

-

An increase in the AlphaScreen signal indicates that the compound induces the proximity of WEE1 and OTUB1.

-

Generate dose-response curves for the hit compounds to determine their EC50 for inducing the interaction.

Experimental Workflow

The following diagram outlines the high-throughput screening workflow.

Caption: HTS workflow for identifying and validating WEE1 stabilizing compounds.

References

- 1. Deubiquitinase-Targeting Chimeras Mediated Stabilization of Tumor Suppressive E3 Ligase Proteins as a Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TF-DUBTACs Stabilize Tumor Suppressor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for LEB-03-145: A WEE1 Deubiquitinase-Targeting Chimera (DUBTAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-145 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting Chimera (DUBTAC). It is designed for the targeted protein stabilization of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Unlike traditional kinase inhibitors, this compound does not directly inhibit the enzymatic activity of WEE1. Instead, it operates through an induced proximity mechanism, leading to the removal of ubiquitin chains from WEE1 and thereby rescuing it from proteasomal degradation. This results in an increased intracellular concentration and sustained activity of the WEE1 protein.

This compound is composed of three key components:

-

AZD1775 (Adavosertib): A potent and selective inhibitor of WEE1 kinase, which serves as the targeting ligand for WEE1.

-

EN523: A covalent ligand that recruits the deubiquitinase (DUB) OTUB1 by targeting a non-catalytic cysteine.

-

C5 Alkyl Linker: A chemical linker that connects the WEE1 ligand and the OTUB1 recruiter.

By bringing OTUB1 into close proximity with WEE1, this compound facilitates the OTUB1-mediated cleavage of K48-linked polyubiquitin chains from WEE1, leading to its stabilization. This application note provides detailed protocols for assessing the activity of this compound in stabilizing WEE1 protein levels and its downstream functional consequences.

Mechanism of Action: WEE1 Stabilization by this compound

The primary mechanism of action for this compound is the targeted stabilization of the WEE1 protein. WEE1 is an E3 ubiquitin ligase substrate that is marked for degradation by the proteasome through polyubiquitination. This compound hijacks the cell's own deubiquitinase machinery to counteract this process. The AZD1775 moiety of this compound binds to WEE1, while the EN523 moiety recruits the deubiquitinase OTUB1. This induced proximity facilitates the removal of ubiquitin tags from WEE1 by OTUB1, leading to an increase in the cellular levels of functional WEE1 protein.

Application Notes and Protocols for In Vivo Imaging of LEB-03-145 Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEB-03-145 is a deubiquitinase-targeting chimera (DUBTAC) that induces the stabilization of the WEE1 kinase. It is a heterobifunctional small molecule composed of a ligand for the WEE1 kinase (AZD1775) and a covalent recruiter for the deubiquitinase OTUB1 (EN523), joined by a linker. By recruiting OTUB1 to WEE1, this compound is designed to prevent the ubiquitination and subsequent proteasomal degradation of WEE1, leading to its accumulation in cells.[1][2] The stabilization of WEE1, a critical regulator of the G2/M cell cycle checkpoint, presents a novel therapeutic strategy.[1][2][3]

These application notes provide a framework for utilizing preclinical in vivo imaging techniques to investigate the pharmacodynamics and efficacy of this compound in cancer models. As no direct imaging data for this compound is publicly available, the following protocols describe indirect methods to assess its biological activity, primarily by monitoring tumor response.

Data Presentation

The following tables are illustrative examples of how quantitative data from in vivo imaging studies of this compound could be presented.

Table 1: Tumor Growth Inhibition in Xenograft Model

| Treatment Group | N | Mean Tumor Bioluminescence (photons/sec) at Day 0 | Mean Tumor Bioluminescence (photons/sec) at Day 28 | Percent Inhibition (%) | P-value |

| Vehicle Control | 8 | 1.0 x 10⁶ | 5.0 x 10⁸ | - | - |

| This compound (X mg/kg) | 8 | 1.0 x 10⁶ | 1.5 x 10⁸ | 70 | <0.05 |

| AZD1775 (Y mg/kg) | 8 | 1.0 x 10⁶ | 2.5 x 10⁸ | 50 | <0.05 |

Table 2: Pharmacodynamic Marker Modulation in Tumor Tissue

| Treatment Group | N | Target: WEE1 Protein Levels (Relative to Vehicle) | Downstream Marker: pCDK1 (Y15) Levels (Relative to Vehicle) |

| Vehicle Control | 5 | 1.0 | 1.0 |

| This compound (X mg/kg) | 5 | Increased | Decreased |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: Mechanism of this compound-induced WEE1 stabilization.

In Vivo Bioluminescence Imaging Workflow

References

- 1. Deubiquitinase-targeting chimeras for targeted protein stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deubiquitinase-targeting chimeras for targeted protein stabilization. - OAK Open Access Archive [oak.novartis.com]

Application Notes and Protocols for the Bioanalysis of LEB-03-145 by Mass Spectrometry

Introduction

This document provides a detailed methodology for the sample preparation and subsequent analysis of LEB-03-145, a novel small molecule inhibitor of the XYZ pathway, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. Accurate quantification of therapeutic agents in biological matrices is critical for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The following methods have been optimized for high recovery, minimal matrix effects, and robust performance, ensuring data integrity for regulatory submissions.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described bioanalytical method for this compound in human plasma.

Table 1: Calibration Curve Parameters

| Parameter | Value |

|---|---|

| Calibration Range | 0.1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Linearity | Excellent across the entire range |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

|---|---|---|---|---|

| LLOQ | 0.1 | ≤ 15 | ≤ 15 | ± 20 |

| Low | 0.3 | ≤ 10 | ≤ 10 | ± 15 |

| Mid | 50 | ≤ 8 | ≤ 9 | ± 10 |

| High | 800 | ≤ 7 | ≤ 8 | ± 10 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Low | 0.3 | 92.5 | 3.1 |

| High | 800 | 95.1 | 2.5 |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., stable isotope-labeled this compound

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Phosphate buffered saline (PBS), pH 7.4

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the this compound reference standard and the Internal Standard in methanol to achieve a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the this compound primary stock solution with 50:50 (v/v) ACN:Water to prepare working standards for calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the IS primary stock solution with 50:50 (v/v) ACN:Water to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is designed for the robust extraction of this compound from human plasma.

-

Sample Thawing:

-

Thaw plasma samples, calibration standards, and QCs at room temperature. Vortex gently to ensure homogeneity.

-

-

Protein Precipitation:

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute this compound and the IS with 1 mL of acetonitrile.

-

-

Final Sample Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A (see LC-MS/MS parameters).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: To be determined based on the specific molecular weights of this compound and its internal standard.

-

Diagrams

Caption: Workflow for the extraction of this compound from plasma.

Conclusion

The described sample preparation protocol, combining protein precipitation and solid-phase extraction, provides a robust and reliable method for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for regulated bioanalysis in support of drug development programs.

Troubleshooting & Optimization

Technical Support Center: Optimizing LEB-03-145 Solubility in DMSO

Welcome to the technical support center for LEB-03-145. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound in Dimethyl Sulfoxide (DMSO). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For many nonpolar compounds used in drug discovery, Dimethyl Sulfoxide (DMSO) is a powerful and recommended organic solvent to start with.[1] It is capable of dissolving a wide range of organic molecules.[2][3]

Q2: My this compound is not dissolving in DMSO, what should I do?

A2: If you are facing solubility issues, first verify the purity and quality of both the compound and the DMSO.[4] DMSO is highly hygroscopic and can absorb moisture, which can negatively impact its solvating power.[4] Using fresh, anhydrous, high-purity DMSO is recommended.[4] Gentle warming of the solution to 37°C or sonication can also help facilitate dissolution.[1][4]

Q3: The compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "salting out," which occurs due to a rapid change in solvent polarity.[1][4] To mitigate this, you can perform serial dilutions of your concentrated DMSO stock in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium.[4] It is also crucial to add the DMSO stock to the aqueous buffer and not the other way around, while ensuring rapid and vigorous mixing.[1]

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A4: The final concentration of DMSO in your aqueous medium should be kept low to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration at or below 0.1%.[1][4] However, the tolerance can vary between cell lines, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific cells.

Q5: Should I be concerned about the stability of this compound in DMSO?

A5: Long-term storage of compounds in DMSO can sometimes lead to degradation. It is advisable to prepare fresh stock solutions or store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Once a compound crystallizes from DMSO, it may be difficult to redissolve.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility challenges with this compound in DMSO.

| Problem | Potential Cause | Suggested Solution | Expected Outcome |

| Visible solid particles or cloudiness in the DMSO solution. | Insufficient mixing or sonication. | Sonicate the vial in a water bath for 10-15 minutes and vortex vigorously for 1-2 minutes.[4] | The compound fully dissolves, resulting in a clear solution. |

| Low temperature. | Gently warm the solution in a 37°C water bath for 5-10 minutes.[4] | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.[4] | |

| Concentration exceeds solubility limit. | Prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM stock is problematic).[4] | The compound dissolves completely at a lower concentration.[4] | |

| Hygroscopic DMSO. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4] | The compound dissolves in the fresh, water-free DMSO.[4] | |

| Compound precipitates upon addition to aqueous media. | Rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[4] | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.[4] |

| Final DMSO concentration is too low. | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility while remaining non-toxic to cells (typically ≤ 0.1%).[4] | The compound remains dissolved at an optimized final DMSO concentration.[4] | |

| pH of the aqueous buffer. | If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[1] | The compound's solubility is enhanced at an optimal pH. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

-

Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the pre-weighed this compound.

-

Mixing: Vortex the solution for 1-2 minutes.[1]

-

Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[4]

-

Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[4]

-

Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

-

Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility Assay

This assay is used to rapidly assess the solubility of a compound from a DMSO stock in an aqueous buffer.[6][7][8]

-